molecular formula C21H20FNO4S2 B6512211 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 946285-22-9

2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B6512211
CAS No.: 946285-22-9
M. Wt: 433.5 g/mol
InChI Key: SXLDMUIGAHTICL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C21H20FNO4S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.08177863 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₂FN₃O₄S
  • IUPAC Name : this compound

This structure features a fluorophenyl group, a methoxybenzenesulfonyl moiety, and a thiophene ring, which contribute to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives exhibited cytocidal activity at micromolar concentrations, effectively blocking cell cycle progression in the G2/M phase, which is critical for cancer treatment strategies .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with tumor growth and proliferation. The sulfonamide group is known to interact with carbonic anhydrase and other enzymes, potentially disrupting metabolic pathways crucial for cancer cell survival. Additionally, the presence of the fluorine atom may enhance binding affinity to target proteins, improving therapeutic efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles. For example, related sulfonamide derivatives have shown rapid absorption and significant plasma concentrations within hours post-administration .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated promising results in reducing tumor size and improving survival rates. One study reported a significant reduction in tumor volume in mice treated with a similar sulfonamide derivative compared to control groups .
  • Cell Line Studies : Various studies have utilized human cancer cell lines to evaluate the efficacy of these compounds. For instance, treatment with related compounds resulted in increased apoptosis and decreased proliferation rates in breast and lung cancer cell lines .

Data Table: Summary of Biological Activities

Activity Observation Reference
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionDisruption of metabolic pathways
PharmacokineticsHigh oral bioavailability
In Vivo EfficacySignificant tumor reduction in animal models

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDMUIGAHTICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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